molecular formula C8H12IN3O4S B1140889 m-Iodobenzylguanidine sulfate CAS No. 103346-16-3

m-Iodobenzylguanidine sulfate

Cat. No. B1140889
CAS RN: 103346-16-3
M. Wt: 373.17
InChI Key:
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Description

Synthesis Analysis

The synthesis of mIBG involves labeling with high-purity radioiodine. A notable method described by Mock and Weiner (1988) utilizes stable stock solutions of mIBG and ammonium sulfate, achieving high yields (>90%) and radiochemical purity (>99%) through a simplified solid-state labeling process (Mock & Weiner, 1988). Wafelman et al. (1994) review various radiolabeling procedures, highlighting the Cu(1+)-assisted nucleophilic exchange radioiodination as a preferred method for its synthesis, due to the quality control and stability it offers for the radiopharmaceutical product (Wafelman et al., 1994).

Molecular Structure Analysis

The molecular structure of mIBG is analogous to the neurotransmitter norepinephrine, which facilitates its uptake by neuroendocrine cells via the norepinephrine transporter. This structural similarity is critical for its function as a diagnostic and therapeutic agent in neuroendocrine tumors. Studies focusing on the molecular structure specifically are less common, but the structural analogy plays a crucial role in its uptake and efficacy.

Chemical Reactions and Properties

mIBG's chemical reactions primarily involve its radioiodination process for use in diagnostic imaging and therapy. Its chemical properties, such as stability and reactivity with iodine, are crucial for its effectiveness and safety as a radiopharmaceutical. The stability and quality control of radioiodinated mIBG are essential considerations, as discussed by Wafelman et al. (1994), to ensure its safe and effective use in medical applications.

Physical Properties Analysis

The physical properties of mIBG, including its boiling point, melting point, and solubility in various solvents, are important for its formulation and storage as a pharmaceutical compound. Slamkulov et al. (2015) describe the conditions for solid-phase synthesis of mIBG labeled with iodine-123, focusing on parameters like the content of ammonium sulfate in the reaction mixture, which affects the labeling process and the physical quality of the final product (Slamkulov et al., 2015).

Scientific Research Applications

  • Cardiac Innervation Imaging Agent : mIBG has been developed as a cardiac sympathetic innervation imaging agent, initially aimed as a marker for the adrenal medulla. It is particularly significant in cardiac imaging due to its ability to visualize sympathetic innervation (Raffel & Wieland, 2010).

  • Neuroblastoma Imaging Agents : Radiolabeled mIBG is used in diagnosing and treating pheochromocytomas and neuroblastomas, tumors of the adrenal gland. It is transported into tumor cells by the neuronal norepinephrine transporter, which is expressed in almost all neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

  • 131I-mIBG Therapy for Neuro-Ectodermal Tumors : mIBG, labeled with 131I, is used as a radiotherapeutic metabolic agent in neuroectodermal tumors. It acts as a noradrenaline analogue and aids in treating tumors derived from the primitive neural crest forming the sympathetic nervous system (Giammarile, Chiti, Lassmann, Brans, & Flux, 2008).

  • Scintigraphy of Neuroblastoma : mIBG's high uptake in neuroblastoma, a tumor related to pheochromocytoma, allows for its visualization through scintigraphy and suggests its potential for specific radionuclide therapy (Kimmig et al., 1984).

  • Labeling and Imaging Techniques : Studies have been conducted on simplified methods for labeling mIBG with high-purity Na123I, enhancing the ease and efficiency of its use in various imaging applications (Mock & Weiner, 1988).

  • Myocardial Imaging in Heart Failure : Cardiac sympathetic imaging with mIBG is a noninvasive tool for risk stratification in patients with heart failure. It offers insights into sympathetic overactivity and its impacts, potentially guiding better therapy and outcomes (Carrió et al., 2010).

  • Enhancing MIBG Incorporation in Neuroblastoma Cells : Research has shown that γ-interferon can increase MIBG incorporation and retention in neuroblastoma cells, suggesting a potential approach to enhance the efficacy of MIBG-based radioimaging and therapy in neuroblastoma (Montaldo, Carbone, Ponzoni, & Cornaglia-Ferraris, 1992).

  • Sympathetic Imaging in Lewy-Body Diseases : Iodine-123-labeled MIBG is also used as a marker of myocardial sympathetic activity in Lewy-body diseases and related movement disorders, providing a diagnostic tool for differentiating patients with extrapyramidal signs and dementia (Nakajima et al., 2008).

Mechanism of Action

Iobenguane sulfate, also known as m-Iodobenzylguanidine sulfate, 3-Iodo-Benzyl-guanidinium-sulfate, or 3-Iodobenzylguanidinium-sulfate, is a synthetic guanethidine derivative . It is used as a radiopharmaceutical agent for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma .

Target of Action

The primary targets of Iobenguane sulfate are adrenergic tissues in the adrenal medulla, liver, heart, and spleen . These tissues play a crucial role in the uptake and storage of noradrenaline, a neurotransmitter involved in the regulation of various physiological processes.

Mode of Action

The structure of Iobenguane sulfate is similar to noradrenaline, allowing it to be taken up by adrenergic tissue . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles . This mechanism allows for the localization of phaeochromocytomas and neuroblastomas .

Biochemical Pathways

Iobenguane sulfate is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . This process allows for the rapid clearance of the compound from systemic circulation and its collection in adrenergically innervated tissues . This mechanism enables gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Pharmacokinetics

The pharmacokinetics of Iobenguane sulfate involves its rapid clearance from systemic circulation and collection in adrenergically innervated tissues . This process is facilitated by the noradrenaline uptake transporter .

Result of Action

The result of Iobenguane sulfate’s action is the radiographic imaging of adrenergically innervated organs and tissues . This imaging is particularly useful in the detection of primary and metastatic pheochromocytoma or neuroblastoma .

Action Environment

The action of Iobenguane sulfate can be influenced by environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Additionally, certain drugs that block norepinephrine uptake or deplete norepinephrine stores may decrease the uptake of Iobenguane sulfate in neuroendocrine tumors .

properties

IUPAC Name

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHJRGCKGFRFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How stable is iobenguane sulfate under simulated clinical conditions?

A1: Research has shown that a 2.2 mg/mL solution of iobenguane sulfate stored in polycarbonate syringes at 4-7°C remained stable for an extended period. Specifically, the mean concentration of iobenguane remained above 93% of the initial concentration for 91 days, with no observable changes in color or turbidity. [] This extended stability under refrigerated conditions is crucial for its practical use in clinical settings.

Q2: How does iobenguane sulfate interact with the body to enable imaging of specific tissues?

A2: Iobenguane sulfate, labeled with iodine-123 (I-123) or iodine-131 (I-131), functions as a radiopharmaceutical and mimics the behavior of norepinephrine (NE) in the body. [] Due to its structural similarity to NE, it is taken up and stored in adrenergic tissues, which are tissues rich in nerve fibers that release NE. This specific uptake allows for scintigraphic imaging, a technique where the emitted gamma radiation from the radioisotope is used to visualize the distribution of iobenguane sulfate in the body, highlighting tissues like those found in neural crest tumors such as neuroblastoma and pheochromocytoma. []

Q3: Are there any specific requirements for handling and storing iobenguane sulfate solutions in a clinical setting?

A3: While the provided research demonstrates the stability of iobenguane sulfate solutions under specific conditions, it is crucial to adhere to the manufacturer's instructions for storage and handling. [] This typically includes:

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